molecular formula C10H6ClNO B597318 5-Chloroquinoline-6-carbaldehyde CAS No. 180421-64-1

5-Chloroquinoline-6-carbaldehyde

Cat. No.: B597318
CAS No.: 180421-64-1
M. Wt: 191.614
InChI Key: YGJBHHLOSCPCTK-UHFFFAOYSA-N
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Description

5-Chloroquinoline-6-carbaldehyde: is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline derivatives are known for their wide range of biological activities and are used in various fields such as medicine, agriculture, and materials science. The presence of a chloro group at the 5-position and an aldehyde group at the 6-position of the quinoline ring imparts unique chemical properties to this compound, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloroquinoline-6-carbaldehyde typically involves the Vilsmeier-Haack reaction, which is a formylation reaction. This reaction uses a formylating agent, such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce the aldehyde group into the quinoline ring. The reaction is carried out under controlled conditions, usually at elevated temperatures, to ensure the selective formylation at the 6-position .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 5-Chloroquinoline-6-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Chloroquinoline-6-carbaldehyde is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the preparation of various heterocyclic compounds with potential biological activities .

Biology: In biological research, this compound is used to study the structure-activity relationships of quinoline derivatives. It helps in understanding how modifications to the quinoline ring affect biological activity .

Medicine: Quinoline derivatives, including this compound, have shown potential as antimalarial, antimicrobial, and anticancer agents. They are investigated for their ability to inhibit enzymes and receptors involved in various diseases .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and agrochemicals. Its unique chemical properties make it a valuable intermediate in the synthesis of these products .

Mechanism of Action

The mechanism of action of 5-Chloroquinoline-6-carbaldehyde is primarily related to its ability to interact with biological macromolecules. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The chloro group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Molecular Targets and Pathways:

Comparison with Similar Compounds

  • 2-Chloroquinoline-3-carbaldehyde
  • 6-Chloroquinoline-4-carbaldehyde
  • 8-Chloroquinoline-5-carbaldehyde

Comparison: While all these compounds share the quinoline core structure, the position of the chloro and aldehyde groups significantly affects their chemical properties and biological activities. 5-Chloroquinoline-6-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

5-chloroquinoline-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO/c11-10-7(6-13)3-4-9-8(10)2-1-5-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGJBHHLOSCPCTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2Cl)C=O)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10670379
Record name 5-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180421-64-1
Record name 5-Chloroquinoline-6-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10670379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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